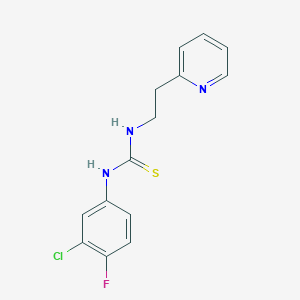
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyridin-2-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-352851 is a chemical compound with the molecular formula C14H13ClFN3S and a molecular weight of 309.79. It is known for its high purity and is commonly used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-352851 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of WAY-352851 follows stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis in specialized reactors, followed by purification steps such as crystallization, filtration, and drying. The final product is subjected to rigorous quality testing to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
WAY-352851 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
WAY-352851 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Used in studies of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-352851 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
WAY-352851 is unique in its structure and properties, making it distinct from other similar compounds. Some similar compounds include:
- N-(3-chloro-4-fluorophenyl)-N’-[2-(2-pyridinyl)
- N-(3-chloro-4-fluorophenyl)-N’-[2-(2-pyridinyl)
- N-(3-chloro-4-fluorophenyl)-N’-[2-(2-pyridinyl)
These compounds share some structural similarities but differ in their functional groups and overall reactivity. WAY-352851 stands out due to its high purity and specific applications in research .
Properties
Molecular Formula |
C14H13ClFN3S |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H13ClFN3S/c15-12-9-11(4-5-13(12)16)19-14(20)18-8-6-10-3-1-2-7-17-10/h1-5,7,9H,6,8H2,(H2,18,19,20) |
InChI Key |
KRHHNCBZXVZHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


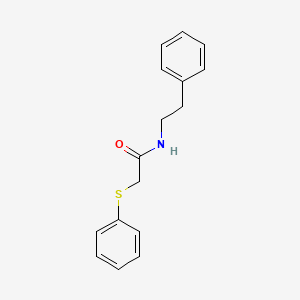

![4-[2,5-dimethyl-3-[(Z)-[[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B10806034.png)
![Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10806035.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B10806069.png)
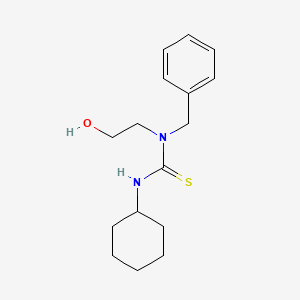
![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B10806074.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B10806087.png)
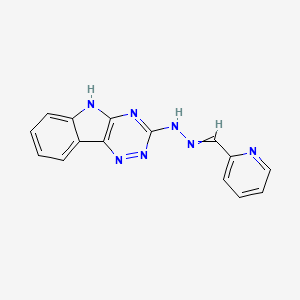
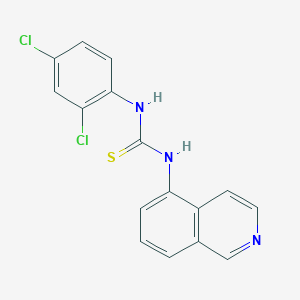
![ethyl N-[4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-oxo-chromen-7-yl]carbamate](/img/structure/B10806098.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B10806115.png)
